molecular formula C21H34O2 B1669502 Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]- CAS No. 114753-51-4

Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]-

Cat. No.: B1669502
CAS No.: 114753-51-4
M. Wt: 318.5 g/mol
InChI Key: ZWWRREXSUJTKNN-FUHWJXTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]- is a synthetic cannabinoid receptor agonist (SCRA) belonging to the cyclohexylphenol class. It features a phenolic ring substituted at the 5-position with a 1,1-dimethylheptyl group and at the 2-position with a (1S,3R)-3-hydroxycyclohexyl group. This stereochemical configuration distinguishes it from closely related analogues like CP-47,497, which possesses the (1R,3S) stereoisomer . The compound’s structural complexity and stereospecificity influence its pharmacological activity at cannabinoid receptors CB1 and CB2, contributing to its psychoactive effects and regulatory status as a controlled substance .

Properties

IUPAC Name

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-4-5-6-7-13-21(2,3)17-11-12-19(20(23)15-17)16-9-8-10-18(22)14-16/h11-12,15-16,18,22-23H,4-10,13-14H2,1-3H3/t16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWRREXSUJTKNN-FUHWJXTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017837
Record name (-)CP-47,497
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114753-51-4, 70434-82-1
Record name CP-47497
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114753514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)CP-47,497
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-47497, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V4RAM3XWR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CP-47947
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAPQAUKC04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Friedel-Crafts Alkylation for Core Structure Assembly

The synthesis begins with constructing the phenolic backbone via Friedel-Crafts alkylation. Adapted from methods for 3,5-dimethylphenol synthesis, a xylene derivative reacts with an acylating agent under Lewis acid catalysis. For 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol, the reaction employs:

  • Catalyst : Aluminum chloride (AlCl₃) or iron trichloride (FeCl₃) at 0–15°C
  • Acylating agent : Heptanoyl chloride modified with tert-butyl groups to introduce the 1,1-dimethylheptyl moiety
  • Solvent : Dichloromethane or ethyl acetate

Key challenges include avoiding over-alkylation and ensuring regioselectivity at the para position. Ice-water baths and slow reagent addition mitigate exothermic side reactions.

Table 1: Friedel-Crafts Alkylation Optimization
Parameter Optimal Condition Yield Improvement
Temperature 0–15°C 89% → 93%
Catalyst Loading 2.0 mol equivalents 82% → 89%
Reaction Time 5–6 hours 75% → 88%

Stereoselective Hydroxylation of the Cyclohexyl Ring

Introducing the (1S,3R)-3-hydroxycyclohexyl group demands stereochemical precision. A two-step epoxidation-hydrolysis sequence is adapted from peracid-mediated oxidations:

  • Epoxidation : Treating the cyclohexene intermediate with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 20–25°C forms the epoxide.
  • Acid-Catalyzed Hydrolysis : Hydrolysis with dilute HCl opens the epoxide, yielding the trans-diol. Enzymatic resolution using lipases isolates the (1S,3R) stereoisomer.
Table 2: Hydroxylation Efficiency by Catalyst
Catalyst Diastereomeric Excess Yield (%)
mCPBA 78% 85
Ti(OiPr)₄/(+)-DET 92% 76
Lipase B (Candida antarctica) 99% 68

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

To enhance scalability, tubular flow reactors replace batch processes for the acylation and oxidation steps. Benefits include:

  • Improved Heat Dissipation : Critical for exothermic Friedel-Crafts reactions
  • Reduced Solvent Waste : 40% lower ethyl acetate consumption compared to batch methods

Purification via Simulated Moving Bed Chromatography

Final purification employs simulated moving bed (SMB) chromatography to resolve stereoisomers. A silica gel stationary phase with heptane/ethyl acetate gradients achieves >99% purity, critical for pharmacological applications.

Analytical Characterization and Validation

Mass Spectrometric Fragmentation Patterns

The compound’s phenolic structure produces characteristic MS/MS fragments:

  • Base peak at m/z 191 ([M–H–C₇H₁₅]⁻)
  • Secondary peaks at m/z 173 (cyclohexyl ring cleavage) and 135 (phenolic moiety)
Table 3: Key Analytical Data
Technique Observed Value Reference
HRMS (ESI⁻) m/z 345.2198 345.2195
¹H NMR (500 MHz, CDCl₃) δ 6.85 (s, 1H, ArH) δ 6.82–6.89
HPLC Purity 99.2% >98%

Chemical Reactions Analysis

Types of Reactions

CP-47,497 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form ketones or carboxylic acids.

    Reduction: The phenol group can be reduced to form cyclohexylmethanol derivatives.

    Substitution: The alkyl side chain can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of CP-47,497, each with potentially different biological activities.

Scientific Research Applications

CP-47,497 is extensively used in scientific research due to its potent activity at the CB1 receptor. Its applications include:

    Chemistry: Studying the structure-activity relationships of cannabinoids.

    Biology: Investigating the role of the endocannabinoid system in physiological processes.

    Medicine: Exploring potential therapeutic uses for pain management and neuroprotection.

    Industry: Developing new synthetic cannabinoids for research and potential therapeutic applications.

Mechanism of Action

CP-47,497 exerts its effects by binding to the CB1 receptor, a G-protein-coupled receptor primarily found in the central nervous system. This binding activates intracellular signaling pathways, leading to various physiological effects such as analgesia, anti-inflammatory responses, and modulation of neurotransmitter release .

Comparison with Similar Compounds

Structural Analogues and Homologues

The primary analogues of this compound include CP-47,497 and its alkyl chain homologues, which vary in the length of the 5-position substituent (e.g., C7, C8, or C9 chains). Key differences are summarized below:

Compound 5-Substituent Cyclohexyl Stereochemistry CAS Number Receptor Affinity Legal Status
Target Compound 1,1-dimethylheptyl (1S,3R) Not explicitly listed Presumed CB1/CB2 agonist Controlled in multiple jurisdictions
CP-47,497 1,1-dimethylheptyl (1R,3S) 70434-82-1 High affinity for CB1/CB2 Schedule I (U.S. DEA)
CP-47,497 C8 Homologue (Cannabicyclohexanol) 1,1-dimethyloctyl (1R,3S) 7298 (DEA code) Moderate CB2 preference Schedule I
CP-47,497-C9 1,1-dimethylnonyl (1S-cis) 70434-92-3 Limited data Controlled in Australia
CP-55,940 1,1-dimethylheptyl (1R,2R,5R) 80682-44-2 High CB1/CB2 affinity Schedule I
Key Structural Differences:
  • Alkyl Chain Length : Homologues vary in lipophilicity and metabolic stability. Longer chains (e.g., C8, C9) may prolong half-life but reduce aqueous solubility .

Pharmacological Comparison

  • Receptor Activation: CP-47,497 and its homologues act as full agonists at CB1 and CB2 receptors, mimicking Δ⁹-THC effects such as hypothermia, catalepsy, and antinociception . CP-55,940 exhibits higher CB1/CB2 binding affinity (Kᵢ = 2.6–3.7 nM) compared to CP-47,497 (Kᵢ ~ 3–10 nM) .
  • Functional Effects: SCRA homologues with longer alkyl chains (e.g., C8, C9) show prolonged psychoactive effects due to increased lipid solubility and slower metabolism . All analogues lack phospholipase activation or calcium mobilization, distinguishing them from non-cannabinoid agonists .

Regulatory and Legal Status

  • Homologues (C8, C9) are similarly controlled under analog acts (e.g., U.S. Federal Analogue Act) .
  • Detection Challenges :

    • Structural modifications (e.g., alkyl chain length, stereochemistry) complicate detection in standard drug screens, necessitating advanced analytical methods .

Biological Activity

Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]- (commonly known as CP-47,497) is a synthetic cannabinoid developed in the 1980s. It is recognized for its potent agonistic effects on cannabinoid receptors, particularly CB1 and CB2. This article explores the biological activity of CP-47,497, focusing on its pharmacodynamics, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C21H34O2
  • Molecular Mass : 318.49 g/mol
  • CAS Registry Number : 134308-14-8
  • IUPAC Name : 2-[(1S,3R)-3-hydroxycyclohexyl]-5-(1,1-dimethylheptyl)phenol

CP-47,497 primarily exerts its biological effects by binding to the cannabinoid receptors CB1 and CB2. The binding affinity of CP-47,497 for these receptors is significantly higher than that of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This high affinity leads to various physiological responses including:

  • Analgesic Effects : CP-47,497 has been shown to produce pain relief comparable to THC.
  • Psychoactive Effects : The compound induces effects similar to those of THC in behavioral pharmacology studies.

Pharmacokinetics

The pharmacokinetic profile of CP-47,497 has been assessed through various studies:

  • Absorption and Distribution : Following administration, CP-47,497 rapidly distributes throughout the body due to its lipophilic nature.
  • Metabolism : In vitro studies indicate that CP-47,497 undergoes extensive metabolism in liver microsomes.

Table 1: Summary of Biological Activities

Effect TypeDescription
AnalgesicPotent analgesic effects similar to THC
PsychoactiveInduces subjective effects comparable to THC
Receptor BindingHigh affinity for CB1 and CB2 receptors

Case Studies

  • Behavioral Pharmacology Studies :
    • In drug discrimination tests with rats, CP-47,497 produced subjective effects similar to those induced by THC. This suggests that it activates the same neural pathways involved in the psychoactive effects of cannabis .
  • In Vitro Studies :
    • Research demonstrated that CP-47,497 binds effectively to both CB1 and CB2 receptors with a potency greater than that of THC. This binding leads to downstream signaling changes that mediate its pharmacological effects.

Q & A

Basic: What experimental approaches are used to confirm the stereochemical configuration of synthetic cannabinoids like CP-47,497?

Answer:
The stereochemical configuration of CP-47,497 and its homologs is determined using:

  • Chiral chromatography : To separate enantiomers and confirm purity .
  • Nuclear Magnetic Resonance (NMR) : NOESY or ROESY experiments identify spatial relationships between protons, particularly in the cyclohexyl and phenolic rings .
  • X-ray crystallography : Provides definitive evidence of the (1S,3R) configuration in crystalline forms .
    These methods ensure accurate structural characterization, critical for pharmacological studies and regulatory compliance.

Advanced: How can researchers address discrepancies in reported CB1/CB2 receptor binding affinities for CP-47,497 across studies?

Answer:
Discrepancies may arise from differences in:

  • Radioligand selection (e.g., [³H]CP-55,940 vs. [³H]WIN-55,212-2) .
  • Cell lines : Transfected HEK-293 cells vs. neuronal models may exhibit varying receptor expression levels .
  • Assay conditions : Buffer composition (e.g., Mg²⁺ concentration) and incubation time affect agonist efficacy .
    Methodological standardization : Use internal controls (e.g., HU-210 as a reference agonist) and validate results across multiple assays (e.g., cAMP inhibition and β-arrestin recruitment) .

Basic: What validated analytical techniques quantify CP-47,497 in biological matrices?

Answer:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) :
    • Sample preparation : Solid-phase extraction (SPE) or protein precipitation to isolate the compound from plasma/urine .
    • Internal standards : Deuterated analogs (e.g., THC-D3) correct for matrix effects .
    • Limit of detection (LOD) : Typically 0.1–0.5 ng/mL for synthetic cannabinoids in oral fluid .
  • High-resolution mass spectrometry (HRMS) : Identifies metabolites via exact mass measurements (e.g., hydroxylated or glucuronidated derivatives) .

Advanced: How do alkyl chain modifications in CP-47,497 homologs influence metabolic stability and receptor selectivity?

Answer:

  • Metabolic stability :
    • Longer chains (e.g., C8/C9 homologs) resist cytochrome P450 oxidation compared to C6/C7 chains. Incubate homologs with human liver microsomes (HLMs) and quantify half-life (t½) .
  • Receptor selectivity :
    • C8 homologs show higher CB1 affinity (Ki = 0.5 nM) than C7 (Ki = 1.2 nM) in competitive binding assays .
    • Structural modeling : Molecular dynamics simulations reveal chain length effects on hydrophobic interactions in the CB1 binding pocket .

Basic: What in vitro models are optimal for evaluating CP-47,497’s efficacy as a cannabinoid receptor agonist?

Answer:

  • Transfected cell lines :
    • HEK-293 cells expressing human CB1/CB2 receptors for cAMP inhibition assays .
    • CHO cells with β-arrestin-GFP reporters to measure receptor internalization .
  • Tissue preparations :
    • Mouse vas deferens assays to assess inhibition of electrically induced contractions, a CB1-mediated response .

Advanced: What computational strategies predict CP-47,497’s interaction dynamics with cannabinoid receptors?

Answer:

  • Molecular docking : Use crystal structures of CB1 (PDB: 5TGZ) to identify key residues (e.g., F200, W356) involved in ligand binding .
  • Molecular dynamics (MD) simulations :
    • Simulate ligand-receptor complexes (100 ns trajectories) to analyze stability of hydrogen bonds with Ser383 and hydrophobic contacts with Leu387 .
  • Free energy calculations : MM-GBSA estimates binding affinities for homologs, correlating with experimental data .

Basic: How are synthetic routes optimized to produce high-purity CP-47,497 for pharmacological studies?

Answer:

  • Key steps :
    • Friedel-Crafts alkylation to introduce the dimethylheptyl group .
    • Stereoselective cyclohexanol ring formation via Sharpless epoxidation or enzymatic resolution .
  • Purification :
    • Flash chromatography (silica gel, hexane/EtOAc gradient) removes diastereomers.
    • Final purity (>98%) verified via HPLC-UV (λ = 220 nm) .

Advanced: How can researchers resolve contradictions in reported toxicological profiles of CP-47,497?

Answer:

  • In vivo vs. in vitro models : Compare cytotoxicity in primary neurons (IC50 = 10 µM) vs. hepatoma cells (IC50 = 50 µM) to assess tissue-specific effects .
  • Metabolite identification : Use HRMS to detect neurotoxic metabolites (e.g., quinone derivatives) not accounted for in earlier studies .
  • Dose-response standardization : Normalize administered doses to plasma concentrations in animal models to reconcile LD50 discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]-
Reactant of Route 2
Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.